molecular formula C9H9N3O2 B2979813 1-Cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 2044712-97-0

1-Cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B2979813
CAS No.: 2044712-97-0
M. Wt: 191.19
InChI Key: SJOPQKKTPUJSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS: 2044712-97-0) is a bicyclic pyrimidine derivative with the molecular formula C₉H₉N₃O₂ . Its structure features a cyclopropyl substituent at position 1, a methyl group at position 6, and two keto groups (dioxo) at positions 2 and 4, along with a nitrile group at position 3. This compound is of interest due to its structural similarity to pharmacologically active pyrimidine derivatives, which are often explored for anticancer, antimicrobial, and metabolic disorder applications .

Properties

IUPAC Name

1-cyclopropyl-6-methyl-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-7(4-10)8(13)11-9(14)12(5)6-2-3-6/h6H,2-3H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOPQKKTPUJSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1C2CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization with urea and subsequent dehydration to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural differences between the target compound and analogs:

Compound Name Substituents (Positions) Functional Groups Biological Activity (If Reported)
1-Cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 1: Cyclopropyl; 6: Methyl 2,4-dioxo; 5-cyano Not explicitly reported
6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 6: Pyrazole; 2: Thioxo 4-oxo; 5-cyano; 2-thioxo Antimicrobial, antitumor (IC₅₀: 30–60 µM)
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 1: Pyrazolone; 3: 4-Nitrophenyl; 2: Thioxo 4-oxo; 5-cyano; 2-thioxo Anticancer (IC₅₀: 30.68–60.72 µM)
2-{[(4-Nitrophenyl)methyl]sulfanyl}-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile 2: Sulfanyl; 4: Propyl 6-oxo; 5-cyano Structural analysis (L-shaped conformation)
YWS01125 (THRβ-targeting compound) 1: Dichlorophenyl-pyridazinone 2,4-dioxo; 5-cyano Antifibrotic (NASH treatment)

Functional Group Impact on Properties

  • Dioxo vs. Thioxo-containing derivatives often exhibit higher lipophilicity, which may improve membrane permeability but reduce solubility .
  • The methyl group at position 6 may sterically hinder enzymatic degradation, a feature absent in simpler analogs like 1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (C₈H₇N₃O₂) .

Structural and Conformational Insights

  • Crystallography : Sulfanyl-substituted dihydropyrimidines (e.g., ) adopt an L-shaped conformation in the solid state, which may influence binding to protein targets. The cyclopropyl group in the target compound could enforce a rigid planar structure, enhancing binding specificity .
  • Electronic Effects : The nitrile group at position 5 stabilizes the aromatic system via conjugation, a feature shared across all compared compounds. However, substituents like cyclopropyl or pyrazole alter electron density distribution, impacting reactivity and intermolecular interactions .

Biological Activity

1-Cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for various pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}N2_{2}O3_{3}
  • Molecular Weight : 206.20 g/mol

Key Features :

  • The presence of a cyclopropyl group contributes to its unique reactivity.
  • The dioxo and carbonitrile functional groups are significant for biological interactions.

Antioxidant Activity

Antioxidant assays have been performed on similar compounds in the tetrahydropyrimidine class. These compounds often exhibit significant free radical scavenging activity.

Table 2: Antioxidant Activity Data

Compound NameDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound D85%25
Compound E75%30

Cytotoxicity Studies

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. Similar pyrimidine derivatives have been assessed for their effects on cancer cell lines.

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
MCF-720
A54918

Study on Pyrimidine Derivatives

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrimidine derivatives and evaluated their biological activities. Among these, certain compounds demonstrated effective inhibition of bacterial growth and exhibited low cytotoxicity in normal cell lines .

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For instance, some studies suggest that pyrimidine derivatives can inhibit the activity of enzymes involved in nucleic acid synthesis, leading to antimicrobial effects .

Q & A

Q. What are the optimal synthetic routes for 1-Cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and how can reaction conditions be optimized to improve yield?

The compound is synthesized via cyclocondensation or alkylation of pyrimidine precursors. For example, reacting 6-methyl-2-thioxo-tetrahydropyrimidine-5-carbonitrile with cyclopropylmethyl bromide in DMF with anhydrous K₂CO₃ at room temperature for 12 hours yields the product. Optimization includes:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Stoichiometry : A 1:1 molar ratio of reactants minimizes side products.
  • Workup : Gradual addition of water precipitates the product, followed by crystallization from ethanol (43% yield reported for analogous structures) .

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

  • ¹H NMR : Key signals include δ 0.93 ppm (d, cyclopropyl CH₃), 3.27 ppm (s, OCH₃ in analogous structures), and 13.55 ppm (NH proton).
  • ¹³C NMR : Peaks at δ 115 ppm (CN), 166–174 ppm (C=O), and 162 ppm (C-6) confirm functional groups.
  • MS : Molecular ion peaks (e.g., m/z 390 for related compounds) validate the molecular formula .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in pyrimidine ring functionalization?

Regioselectivity is governed by steric and electronic factors:

  • N- vs. S-alkylation : Use bulky electrophiles (e.g., isopropyl bromide) to favor N-substitution. For S-alkylation, thiol precursors react with methoxyethyl bromide under mild basic conditions.
  • Computational modeling : DFT calculations predict reactive sites (e.g., N1 vs. N3), validated by X-ray crystallography .

Q. How do structural modifications (e.g., cyclopropyl vs. aryl groups) influence hydrogen bonding and crystal packing?

  • Cyclopropyl substituents : Promote planarity, enabling intermolecular N—H⋯O hydrogen bonds to form centrosymmetric dimers (observed in single-crystal studies).
  • Aryl substituents : Introduce π-π stacking, altering crystal symmetry. Energy differences in dimerization (5–8 kcal/mol) correlate with substituent bulkiness .

Q. What methodologies analyze thermodynamic stability under varying pH and temperature?

  • DSC : Decomposition temperatures (Td ≈ 200–220°C) indicate thermal stability.
  • pH studies : Maximal stability at pH 5–7 due to zwitterionic stabilization.
  • Degradation kinetics : Accelerated aging at 40–80°C with HPLC monitoring reveals activation energy (~80 kJ/mol) .

Q. How can computational chemistry predict biological activity?

  • DFT : Calculates HOMO/LUMO energies to identify reactive sites (e.g., C5 nitrile as an electrophilic hotspot).
  • Molecular docking : Simulates binding to targets like dihydrofolate reductase (docking scores ≤ −7.5 kcal/mol suggest high affinity).
  • QSAR : Correlates LogP (~1.8) with antibacterial IC50 values (R² > 0.85 in pyrimidine analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.